molecular formula C16H13NO4 B2838958 methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 325693-74-1

methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

Cat. No.: B2838958
CAS No.: 325693-74-1
M. Wt: 283.283
InChI Key: ZTHWUGADPLOCHI-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate (C₁₆H₁₃NO₄) is a crystalline naphthalimide derivative characterized by a 1,8-naphthalimide core esterified with a methyl propanoate group. Its synthesis involves refluxing 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid in methanol with catalytic H₂SO₄, yielding yellow monoclinic crystals (space group P2₁/c, a = 9.930 Å, b = 6.9807 Å, c = 18.954 Å, β = 93.08°) . The compound exhibits applications in materials science and medicinal chemistry, particularly as a fluorescent probe or cholinesterase inhibitor precursor .

Properties

IUPAC Name

methyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-13(18)8-9-17-15(19)11-6-2-4-10-5-3-7-12(14(10)11)16(17)20/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHWUGADPLOCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to prepare methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate. One common approach involves the cyclization of appropriate precursors. For example, an anhydride derivative of phthalic acid may undergo a condensation reaction with an amino acid derivative, followed by esterification.

Steps:

  • Cyclization: An anhydride derivative reacts with a suitable amino acid under acidic or basic conditions.

  • Esterification: The resulting product is treated with methanol and an acid catalyst to form the ester.

Industrial Production Methods

For large-scale production, employing continuous flow reactors for cyclization and esterification processes may enhance yield and efficiency. This approach reduces reaction times and improves safety by minimizing the accumulation of hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate can undergo oxidation, where the ester group or the benzene ring may be oxidized to form corresponding carboxylic acid derivatives or quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the isoquinoline structure to form dihydro derivatives.

Substitution: Substitution reactions may occur at the benzene ring, introducing various functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

  • Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

  • Oxidation: Formation of carboxylic acids or quinones.

  • Reduction: Formation of alcohols or dihydro derivatives.

  • Substitution: Formation of halogenated or alkyl-substituted isoquinolines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate has been studied for its potential anticancer properties. Research indicates that derivatives of isoquinoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

1.2 Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. A series of experiments have indicated that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. This property is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Synthesis and Derivatization

2.1 Intermediate for Drug Development
This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents, including alrestatin, an anti-cancer drug. The controlled synthesis of this compound allows for the modification of its structure to enhance biological activity and selectivity towards specific targets in cancer therapy .

Material Science Applications

3.1 Organic Electronics
Recent studies have explored the use of this compound in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films contributes to improved device performance and efficiency .

Comparative Data Table

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesInduces apoptosis; effective against bacteria
SynthesisIntermediate for drug developmentEssential for synthesizing alrestatin
Material ScienceUse in organic electronicsEnhances performance in OLEDs and OPVs

Case Studies

5.1 Case Study on Anticancer Activity
In a controlled study involving various isoquinoline derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a lead compound for further development in oncology .

5.2 Case Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of several derivatives, including this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential for therapeutic applications in treating bacterial infections .

Mechanism of Action

Mechanism

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or altering the conformational states of the targets.

Molecular Targets and Pathways

Potential targets include kinases, proteases, and receptor proteins. By binding to these targets, methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate and its derivatives can modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Derivatives with Modified Substituents
Compound Name Molecular Formula Key Structural Differences Properties/Applications References
Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate C₁₆H₁₃NO₄ Propanoate ester group Fluorescent properties, intermediate for inhibitors
3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)propanamide C₂₃H₁₈N₃O₃S Propanoamide with thiazole substituent Potential kinase inhibitor (CCG-4892, ZINC8768631)
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate C₁₈H₂₃NO₄ Indole-ester hybrid Industrial applications (hazardous material)
Methyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate C₁₉H₁₆N₂O₅ Isoindole-dione with benzoate ester Synthetic intermediate (CAS 304675-63-6)

Key Insights :

  • Ester vs.
  • Core Modifications : Replacing the naphthalimide core with isoindole (e.g., compound in ) reduces conjugation, altering electronic properties and fluorescence .
Chiral Analogs and Electrochemical Behavior

Chiral analogs, such as (S)- and (R)-methyl 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate, exhibit distinct spectroelectrochemical responses. Upon electrochemical reduction, their radical anion forms show shifted UV/Vis absorption bands and enhanced vibrational circular dichroism (VCD) signals, enabling chiral discrimination in CD₃CN .

Table : Electrochemical Data for Chiral Analogs

Property Neutral Form Radical Anion Form
UV/Vis λₘₐₓ ~300 nm ~450–600 nm
VCD Signal Weak Amplified
Reduction Potential (E₁/₂) -1.2 V vs. Fc⁺/Fc
Bioactive Derivatives with Enhanced Potency
  • Sulfamoyl Benzoic Acid Analog (Compound 4): Replacing sulfur with a sulfamoyl group in 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid improves binding affinity (ΔG = -8.53 kcal/mol vs. -7.94 kcal/mol for precursor), enhancing selectivity for biological targets .
  • Quaternary Ammonium Derivatives (e.g., 12b-C9): Alkylation of the naphthalimide core with bromononane yields bipharmacophoric cholinesterase inhibitors (97% yield), demonstrating synergistic activity .
Fluorescent Probes and Materials
  • 1,8-Naphthalimide-Based Chemosensors: Derivatives like 2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl methacrylate (NI0) exhibit metal ion-sensitive fluorescence, useful in environmental sensing .

Biological Activity

Methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Structural Overview

The compound belongs to the benzo[de]isoquinoline-1,3-dione system and has the following molecular formula:

  • Molecular Formula: C₁₆H₁₃N₁O₄
  • Molecular Weight: 269.252 g/mol
  • CAS Number: 135980-44-8

The structure includes a benzene ring fused with an isoquinoline moiety and a methyl ester group, which is critical for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization: Using an anhydride derivative of phthalic acid with an amino acid derivative under acidic or basic conditions.
  • Esterification: Treating the resulting product with methanol and an acid catalyst to form the ester.

This method allows for the formation of the compound in a controlled manner, ensuring high purity and yield.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds derived from this structure have shown efficacy in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that specific derivatives led to a significant reduction in tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents .

Antimicrobial Effects

Research has also highlighted its antimicrobial properties. In vitro assays have shown that certain derivatives possess activity against a range of bacterial strains, including resistant strains. This effect is attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis; inhibition of tumor growth
AntimicrobialInhibition of bacterial growth; effective against resistant strains
Enzyme InhibitionPotential as enzyme inhibitors in metabolic pathways

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial metabolism.
  • Receptor Interaction: It may interact with specific receptors, modulating signaling pathways that lead to cell death or inhibition of proliferation.

Drug Development

Given its biological activities, this compound serves as a scaffold for designing new drugs targeting cancer and infectious diseases. The versatility of its structure allows for modifications that can enhance potency and selectivity.

Future Directions

Ongoing research is focused on:

  • Structural Modifications: To improve efficacy and reduce toxicity.
  • Mechanistic Studies: To fully elucidate the pathways affected by this compound.
  • Clinical Trials: To assess its safety and effectiveness in humans.

Q & A

Q. How is the crystal structure of this compound determined, and what are the critical crystallographic parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEX-II diffractometer with MoKα radiation (λ = 0.71073 Å). The compound crystallizes in the monoclinic P21/c space group with lattice parameters: Table 1: Crystallographic Data
ParameterValue
a9.930(3) Å
b6.9807(18) Å
c18.954(5) Å
β93.080(4)°
V1311.9(6) ų
Z4
Key bond lengths (e.g., C=O: 1.195–1.219 Å) validate the structure .

Q. What preliminary biological activities are associated with this compound, and how are they screened?

  • Methodological Answer : As an intermediate for alrestatin (an aldose reductase inhibitor), its derivatives are screened for enzyme inhibition using in vitro assays. For example, test inhibition kinetics using recombinant aldose reductase with DL-glyceraldehyde as a substrate, monitoring NADPH depletion spectrophotometrically at 340 nm .

Advanced Research Questions

Q. How can spectroelectrochemical methods resolve electronic properties of the compound in redox-active environments?

  • Methodological Answer : Employ a VCD-OTTLE (Optically Transparent Thin-Layer Electrochemical) cell to monitor redox-induced changes. For example, cyclic voltammetry (scan rate: 5 mV/s) in CD₃CN with 0.1 M Bu₄NPF₆ reveals reversible reduction at E₁/₂ = −1.2 V (vs. Ag/Ag⁺). Coupled UV-Vis and VCD spectroscopy tracks radical anion formation, with absorption bands >500 nm and chirality inversion .

Q. How do structural modifications (e.g., substituents on the naphthalimide core) influence bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) or piperidine moieties to enhance binding affinity. For example, sulfamoyl benzoic acid analogues show subnanomolar agonist activity for LPA2 receptors (ΔG = −8.53 kcal/mol via molecular docking). Compare IC₅₀ values in enzyme assays and correlate with Hammett substituent constants .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?

  • Methodological Answer : Cross-validate using high-resolution SC-XRD (R < 0.05) and density functional theory (DFT) calculations. For example, the C15=O3 bond length (1.195 Å) aligns with literature values for similar naphthalimide derivatives (1.19–1.22 Å). Use software like SHELXL for refinement and Mercury for structural overlay .

Q. What strategies mitigate side reactions during synthesis (e.g., ester hydrolysis or dimerization)?

  • Methodological Answer : Control reaction conditions: Table 2: Reaction Optimization Parameters
VariableOptimal Range
H₂SO₄ concentration0.5–1% (v/v)
Reflux time4–6 hours
SolventAnhydrous MeOH
Post-synthesis, use TLC (hexane:EtOAc 3:1) to monitor byproducts and column chromatography (silica gel, gradient elution) for purification .

Key Data Contradictions and Resolutions

  • Issue : Discrepancies in reported biological activity (e.g., alrestatin’s withdrawal due to toxicity vs. its derivatives’ efficacy).

    • Resolution : Conduct structure-activity relationship (SAR) studies to identify toxicophores. For example, replacing the carboxylic acid group with ester or amide moieties reduces off-target effects .
  • Issue : Variable spectroscopic data for radical anion forms in electrochemical studies.

    • Resolution : Standardize solvent (CD₃CN) and electrolyte (Bu₄NPF₆) conditions. Use controlled-potential electrolysis (−1.5 V for 10 min) to ensure complete reduction .

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